[1-(2,5-Dimethylphenyl)ethyl](methyl)amine hydrochloride
Overview
Description
“1-(2,5-Dimethylphenyl)ethylamine hydrochloride” is an organic compound with the chemical formula C11H18ClN and a molecular weight of 199.72 . It appears as a powder and is typically stored at room temperature .
Molecular Structure Analysis
The molecular structure of “1-(2,5-Dimethylphenyl)ethylamine hydrochloride” consists of a dimethylphenyl group attached to an ethyl group, which is further connected to a methylamine . The InChI key for this compound is VKMNDPUVMLFDCB-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“1-(2,5-Dimethylphenyl)ethylamine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 199.72 .Scientific Research Applications
Chemical Synthesis and Derivative Formation
Research highlights the synthesis and characterization of complex compounds derived from dimethylphenyl groups. For instance, the synthesis of a new aminoalkylphenol derived from (R)-(–)-2-phenylglycine involves the creation of a hydrochloride salt, showcasing the compound's relevance in forming new chemical entities with specific stereogenic centers (Zhang et al., 2006). Moreover, the development of a high-yielding synthesis route for methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate from 2,4-dimethylaniline, involving N-alkylation and subsequent steps, reveals the compound's utility in forming pharmacologically significant structures (Vaid et al., 2014).
Crystallography and Molecular Conformation
Studies on crystal structures and conformational analyses emphasize the compound's importance in understanding molecular geometry and interactions. For instance, the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, characterized by X-ray diffraction analysis, provide insights into the complex conformations and hydrogen-bonded structures these molecules can form, reflecting their potential in material science and molecular engineering (Nitek et al., 2020).
Photoreactive Protection for Amines and Amino Acids
The use of 2,5-dimethylphenacyl (DMP) carbamates as photoremovable protecting groups for amines and amino acids, releasing free amines or amino acids upon irradiation, highlights the application of this compound in organic synthesis and biochemistry. The photoreaction efficiency, characterized by quantum yields and the formation of carbamic acid derivatives, signifies the compound's potential in light-mediated synthetic processes (Kammari et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-N-methylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-8-5-6-9(2)11(7-8)10(3)12-4;/h5-7,10,12H,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMNDPUVMLFDCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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